molecular formula C19H24N2O7 B11053929 Ethyl 5-carbamoyl-2-methyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate

Ethyl 5-carbamoyl-2-methyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B11053929
M. Wt: 392.4 g/mol
InChI Key: YDEGCCMUNPUWPP-UHFFFAOYSA-N
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Description

ETHYL 5-(AMINOCARBONYL)-2-METHYL-6-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(AMINOCARBONYL)-2-METHYL-6-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with 3,4,5-trimethoxybenzaldehyde in the presence of ammonium acetate to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent functional group modifications to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(AMINOCARBONYL)-2-METHYL-6-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce new substituents onto the pyridine ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alkoxides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 5-(AMINOCARBONYL)-2-METHYL-6-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-(AMINOCARBONYL)-2-METHYL-6-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can result in the inhibition or activation of biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4,5-trimethoxybenzoate: Shares the trimethoxyphenyl group but differs in its overall structure and reactivity.

    Ethyl 6-methyl-2-((3,4,5-trimethoxyphenyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Similar in having a trimethoxyphenyl group and a carboxylate ester but with a different core structure.

    Trans-3,4,5-trimethoxycinnamamides: Contains the trimethoxyphenyl group but with a different functional group arrangement .

Uniqueness

ETHYL 5-(AMINOCARBONYL)-2-METHYL-6-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE is unique due to its specific combination of functional groups and its pyridine-based structure. This gives it distinct chemical properties and reactivity compared to other compounds with similar substituents.

Properties

Molecular Formula

C19H24N2O7

Molecular Weight

392.4 g/mol

IUPAC Name

ethyl 3-carbamoyl-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C19H24N2O7/c1-6-28-19(24)13-9(2)21-18(23)15(17(20)22)14(13)10-7-11(25-3)16(27-5)12(8-10)26-4/h7-8,14-15H,6H2,1-5H3,(H2,20,22)(H,21,23)

InChI Key

YDEGCCMUNPUWPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C(C1C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N)C

Origin of Product

United States

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